(+)-Catechin Hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties:

(+)-Catechin Hydrate is a well-established antioxidant. Researchers have employed it as a standard to quantify total polyphenol content in studies on red wine byproducts [1]. This application highlights its ability to scavenge free radicals, potentially mitigating free radical-mediated damage in various biological systems [1].

Modulating Drug Resistance:

Studies have investigated the potential of (+)-Catechin Hydrate to modulate drug resistance in human ovarian cancer cells [2]. These findings suggest a possible role for (+)-Catechin Hydrate in enhancing the efficacy of existing cancer therapies.

Standard for Total Flavonoid Content:

(+)-Catechin Hydrate serves as a reference compound for establishing standard curves used to measure the total flavonoid content in plant extracts [3]. This application facilitates the quantification of flavonoids, a class of bioactive compounds with diverse health benefits.

Studying Plant Physiology:

(+)-Catechin Hydrate has been used to investigate its effects on various physiological parameters in plants, like Solanum lycopersicum (tomato) [4]. These studies provide insights into the potential role of (+)-Catechin Hydrate in plant growth and development.

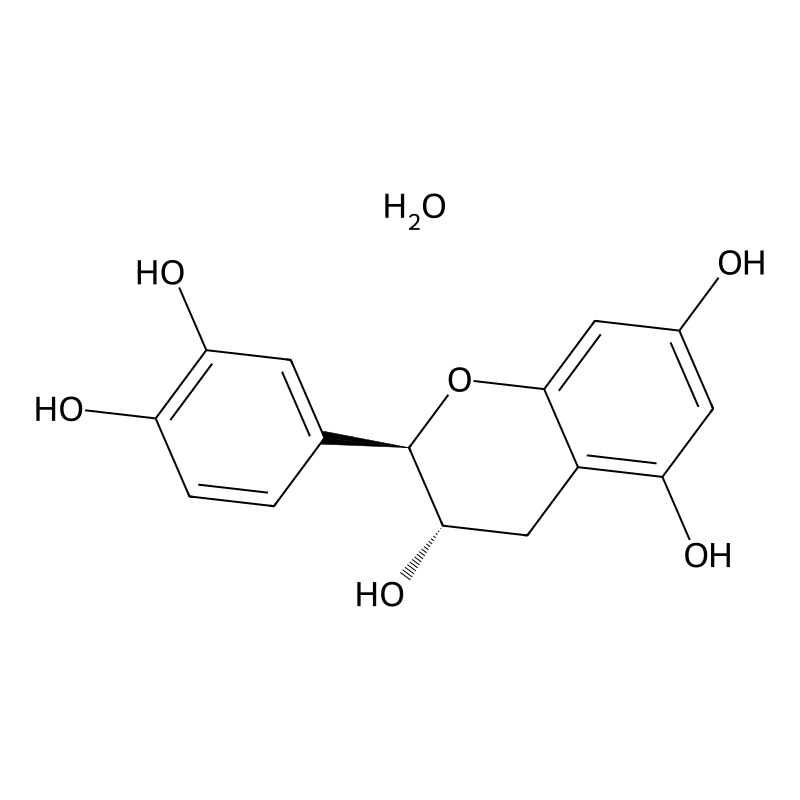

(+)-Catechin hydrate is a naturally occurring flavonoid, specifically a type of catechin, which is predominantly found in various plants, especially in green tea leaves. Its chemical formula is C₁₅H₁₄O₆, and it features a unique structure characterized by two benzene rings and a dihydropyran ring, contributing to its antioxidant properties. The compound exists as a hydrate, meaning it includes water molecules in its crystalline structure, which can influence its solubility and bioavailability in biological systems .

The mechanism of action of (+)-Catechin Hydrate is still under investigation, but its potential health benefits are likely linked to its antioxidant properties. Catechins can scavenge free radicals, which can damage cells and contribute to various chronic diseases []. Additionally, (+)-Catechin Hydrate might interact with enzymes and cellular signaling pathways, potentially influencing processes like inflammation and metabolism []. More research is needed to fully understand its specific mechanisms.

The oxidation of (+)-catechin hydrate involves several sequential steps. Initially, the catechol groups undergo reversible oxidation at low positive potentials. Subsequently, the resorcinol moiety experiences irreversible oxidation. These reactions are pH-dependent and can lead to the formation of oligomeric products, such as proanthocyanidin A2, through enzymatic processes involving laccase . Additionally, the compound can interact with other substances in solution, affecting its reactivity and stability.

(+)-Catechin hydrate exhibits significant biological activities, primarily attributed to its antioxidant properties. It has been shown to scavenge free radicals and mitigate oxidative stress in various cellular models. Studies indicate that it can attenuate kidney toxicity induced by benzo[a]pyrene, enhancing antioxidant enzyme levels while decreasing markers of oxidative damage . Furthermore, it has demonstrated potential anticancer properties by inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways such as TP53 and Caspase activation .

The biosynthesis of (+)-catechin hydrate begins with L-phenylalanine, which is converted into 4-hydroxycinnamic acid via the Shikimate pathway. This precursor undergoes several enzymatic transformations involving chalcone synthase and flavonoid hydroxylases to ultimately yield catechin. Various synthetic methods have also been explored in laboratories, including chemical synthesis from simpler flavonoid precursors or extraction from natural sources like Camellia sinensis (green tea) leaves .

(+)-Catechin hydrate has diverse applications across multiple fields:

- Nutraceuticals: Due to its antioxidant properties, it is often included in dietary supplements aimed at improving health and preventing diseases related to oxidative stress.

- Pharmaceuticals: Its potential anticancer effects make it a candidate for drug development targeting various malignancies.

- Cosmetics: The compound is utilized in skincare products for its protective effects against UV radiation and skin aging.

- Food Industry: As a natural preservative, it helps extend the shelf life of food products by preventing oxidation .

Research has demonstrated that (+)-catechin hydrate interacts with various biomolecules and cellular systems. For instance:

- Micelle Formation: Studies have shown that it can form complexes with surfactants like dodecyl trimethylammonium bromide, influencing its solubility and bioavailability .

- DNA Binding: The compound exhibits affinity for nuclear DNA, which may contribute to its anticancer effects by interfering with DNA replication processes .

- Enzyme Inhibition: It has been reported to inhibit certain polymerase activities, further supporting its role in cancer prevention strategies .

Several compounds share structural similarities with (+)-catechin hydrate but differ in their biological activity and applications:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Epicatechin | Similar structure but different stereochemistry | Exhibits distinct antioxidant properties |

| Proanthocyanidin | Polymer of catechins | More potent antioxidant effects |

| Quercetin | Contains an additional double bond | Broader range of biological activities |

| Rutin | Glycoside form of quercetin | Enhanced solubility and bioavailability |

The uniqueness of (+)-catechin hydrate lies in its specific stereochemistry and hydration state, which influence its solubility and biological interactions compared to these similar compounds. Its ability to modulate specific signaling pathways also distinguishes it from other flavonoids .

The biosynthesis of (+)-catechin hydrate in plant systems represents a sophisticated metabolic network that integrates multiple enzymatic pathways to produce this critical flavonoid compound. The natural production of (+)-catechin hydrate occurs through a complex sequence of enzymatic transformations that begin with simple precursor molecules and culminate in the formation of the final stereochemically defined product.

Shikimate Pathway Precursor Utilization

The shikimate pathway serves as the fundamental metabolic foundation for (+)-catechin hydrate biosynthesis, providing the essential aromatic amino acid precursors required for flavonoid formation [1] [2]. This pathway directs greater than 30% of all fixed carbon in plants and represents a high-flux metabolic route essential for secondary metabolite production [2]. The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate 7-phosphate, which subsequently undergoes cyclization to form 3-dehydroquinate through the action of 3-dehydroquinate synthase [1].

The pathway proceeds through several enzymatic steps, including the formation of 3-dehydroshikimate by 3-dehydroquinate dehydratase, followed by reduction to shikimic acid via shikimate dehydrogenase utilizing nicotinamide adenine dinucleotide phosphate [1]. Shikimate dehydrogenases play particularly crucial roles in catechin biosynthesis, with multiple isoforms identified in tea plants that exhibit specialized functions in galloylated catechin synthesis [3]. The phosphorylation of shikimate to 3-phosphoshikimate by shikimate kinase represents a key regulatory step that controls flux through the pathway [1].

Experimental evidence demonstrates that shikimic acid serves as a more effective precursor for catechin biosynthesis than phenylalanine in certain plant species. Isotopic labeling studies in tea plants revealed that shikimic acid-14C was incorporated into catechins with 4.4 times greater efficiency than phenylalanine-14C in shoots, and 1.8 times greater efficiency in old leaves [4]. This preferential utilization of shikimic acid as a catechin precursor suggests the presence of alternative metabolic routes that bypass the conventional phenylalanine-dependent pathway [4].

Enzymatic Catalysis by Chalcone Synthase/Isomerase

Chalcone synthase represents the first committed enzyme in the flavonoid biosynthetic pathway and catalyzes the formation of naringenin chalcone from 4-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A [5]. This type III polyketide synthase exists as a homodimeric protein with each monomer approximately 42-45 kilodaltons in size [5]. The enzyme exhibits a five-layer αβαβα core structure containing the active site and dimerization interface characteristic of thiolase-fold containing enzymes [5].

The catalytic mechanism involves the initial transfer of a coumaroyl moiety from 4-coumaroyl-coenzyme A to an active site cysteine residue (Cys164), followed by a series of condensation reactions incorporating three acetate units derived from malonyl-coenzyme A decarboxylation [6]. Four essential amino acid residues (Cys164, Phe215, His303, and Asn336) located at the intersection of the coenzyme A-binding tunnel and active site cavity play critical roles in malonyl-coenzyme A decarboxylation and chalcone formation [6].

Chalcone synthase demonstrates intrinsic catalytic promiscuity, evidenced by the formation of 4-coumaroyltriacetic acid lactone in addition to naringenin chalcone [7]. This promiscuity is regulated through protein-protein interactions with chalcone isomerase and chalcone isomerase-like proteins, which enhance the conversion efficiency and reduce unwanted side product formation [7].

Chalcone isomerase catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to produce the tricyclic (2S)-naringenin flavanone [7]. The enzyme increases the turnover rate of naringenin chalcone to naringenin by a factor of 10^7, approaching the diffusion limit [7]. Type I chalcone isomerase, ubiquitous in land plants except legumes, specifically isomerizes naringenin chalcone to (2S)-naringenin, while Type II enzymes found in legumes exhibit broader substrate specificity [7].

The formation of macromolecular assemblies between chalcone synthase, chalcone isomerase, and chalcone isomerase-like proteins creates a metabolon that optimizes product formation and minimizes the formation of incorrect stereoisomers [7]. In the presence of chalcone isomerase-like protein, the conversion of 4-coumaroyl-coenzyme A to naringenin through chalcone synthase and chalcone isomerase displayed approximately 400-fold increased maximum velocity with 70% reduction in 4-coumaroyltriacetic acid lactone formation [7].

Leucoanthocyanidin Reductase-Mediated Conversion

Leucoanthocyanidin reductase catalyzes the final step in (+)-catechin hydrate biosynthesis, converting leucoanthocyanidins to flavan-3-ols through nicotinamide adenine dinucleotide phosphate-dependent reduction [8] [9]. This enzyme belongs to the short-chain dehydrogenase/reductase superfamily and specifically to the pinoresinol-lariciresinol reductase, isoflavone reductase, and phenylcoumaran benzylic ether reductase family [10].

The enzyme catalyzes the reduction of 2,3-trans-3,4-cis-leucocyanidin to (2R,3S)-catechin, with 2,3-trans-3,4-cis-leucocyanidin representing the preferred flavan-3,4-diol substrate [9]. Alternative substrates including 2,3-trans-3,4-cis-leucodelphinidin and 2,3-trans-3,4-cis-leucopelargonidin can also be reduced, but at significantly slower rates [9]. The enzyme can utilize reduced nicotinamide adenine dinucleotide as a cofactor, although nicotinamide adenine dinucleotide phosphate is preferred [9].

Structural analysis of leucoanthocyanidin reductase from Vitis vinifera reveals that the coenzyme and substrate binding pocket is preformed in the apoprotein and undergoes minimal alteration upon nicotinamide adenine dinucleotide phosphate binding [10]. The enzyme employs a two-step catalytic mechanism involving concerted dehydration followed by nicotinamide adenine dinucleotide phosphate-mediated hydride transfer at the C4 position [10].

The dehydration step involves lysine-catalyzed deprotonation of the phenolic hydroxyl group at position 7 through a bridging water molecule, coupled with histidine-catalyzed protonation of the benzylic hydroxyl at C4 [10]. This generates a quinone methide intermediate that serves as an electrophilic target for subsequent hydride transfer at C4 [10]. The ordering of a short 3(10) helix associated with substrate binding indicates that His122 and Lys140 function as acid-base catalysts in the reaction mechanism [10].

Kinetic studies demonstrate that leucoanthocyanidin reductase exhibits substrate-specific affinities, with enzymes from different plant species showing varying preferences for different leucoanthocyanidin substrates [11]. In litchi, leucoanthocyanidin reductase 1 and 2 exhibit Km values of 19 and 34 μM respectively for leucocyanidin substrate [11]. Recombinant leucoanthocyanidin reductase from litchi converts leucocyanidin specifically to (+)-catechin, while anthocyanidin reductases from the same species produce both (-)-epicatechin and (+)-catechin in approximately equal proportions [11].

Laboratory Synthesis Approaches

Asymmetric Catalytic Hydrogenation Strategies

Asymmetric hydrogenation represents a powerful synthetic methodology for the stereoselective preparation of (+)-catechin hydrate, enabling the controlled introduction of chirality through catalyst-directed transformations [12]. This approach allows for the transfer of stereochemical information from chiral catalysts to prochiral substrates, generating products with defined absolute configurations [12]. The development of asymmetric hydrogenation methodologies has revolutionized the synthesis of complex natural products, with the field receiving recognition through the 2001 Nobel Prize in Chemistry awarded to William Standish Knowles and Ryōji Noyori [12].

The fundamental principle of asymmetric hydrogenation involves the use of chiral catalysts that exhibit three-dimensional selectivity during hydrogen addition to unsaturated substrates [12]. Early developments in the field demonstrated the feasibility of asymmetric hydrogenation using homogeneous catalysts, with enantiomeric excesses reaching 90% by 1972 [12]. The first industrial application of asymmetric hydrogenation was implemented in the synthesis of L-3,4-dihydroxyphenylalanine, demonstrating the practical utility of this methodology [12].

Modern asymmetric hydrogenation strategies for catechin synthesis typically employ rhodium or ruthenium complexes bearing chiral phosphine ligands [12]. The design of effective chiral ligands requires careful consideration of steric and electronic factors that influence the approach of hydrogen and substrate to the metal center [12]. Diphosphine ligands such as 2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane provide high levels of enantioselectivity through the creation of well-defined chiral environments around the metal catalyst [12].

The application of asymmetric hydrogenation to catechin synthesis involves the reduction of appropriately substituted precursors containing alkene functionalities positioned to generate the desired stereochemistry at the C2 and C3 positions [13]. Substrate design requires careful consideration of the substitution pattern and protecting group strategy to ensure compatibility with the hydrogenation conditions while maintaining the desired regioselectivity [13].

Catalyst-controlled diastereoselective synthesis represents an advanced application of asymmetric hydrogenation in which the catalyst stereochemistry, rather than substrate stereochemistry, determines the relative configuration of the product [13]. This approach provides access to multiple stereoisomers of catechin derivatives by simply changing the enantiomer of the catalyst, enabling the preparation of comprehensive libraries of stereoisomeric compounds [13].

Protecting Group Strategies for Hydroxyl Functionalities

The synthesis of (+)-catechin hydrate requires sophisticated protecting group strategies to selectively mask and unmask the multiple hydroxyl functionalities present in the molecule while maintaining the integrity of the stereochemical centers [14] [15]. The abundance of phenolic hydroxyl groups in catechin presents significant challenges for synthetic chemists, as these groups are susceptible to oxidation and can interfere with planned synthetic transformations [14].

The 2-nitrobenzenesulfonate protecting group has emerged as an exceptionally effective strategy for catechin synthesis, providing excellent stability under synthetic conditions while enabling mild deprotection protocols [14] [15]. This protecting group exhibits electron-withdrawing characteristics that enhance the stability of polyphenolic compounds during synthetic manipulations, preventing unwanted oxidation reactions [14]. The 2-nitrobenzenesulfonate group can be removed under mild conditions, making it compatible with the sensitive catechin framework [14].

Selective protection of the catechol ring represents a critical strategic consideration in catechin synthesis, as these two adjacent hydroxyl groups exhibit distinct reactivity patterns compared to the isolated phenolic hydroxyl groups [16]. The use of dichlorodiphenylmethane and di-tert-butyldichlorosilane enables selective protection of the catechol ring while leaving other hydroxyl functionalities available for further synthetic manipulations [16].

Regioselective methylation protocols have been developed to enable the selective modification of specific hydroxyl groups within the catechin framework [16] [17]. The 4'-O-methylation of catechin can be achieved with high selectivity through the use of intermittent injection of methyl iodide and potassium carbonate, reducing the amounts of methylating agent and base while increasing reaction time [17]. Optimal conditions for regioselective methylation involve the use of 2.5 equivalents of potassium carbonate and 4.0 equivalents of methyl iodide added in portions over 72 hours, achieving 99% selectivity for 4'-O-methyl catechin [17].

Oligomeric catechin synthesis requires orthogonal protecting group strategies that enable the selective activation of specific positions for intermolecular coupling reactions [18]. Bromo-capping of the C8 position of the flavan skeleton enables equimolar coupling of electrophilic and nucleophilic catechin derivatives, preventing self-condensation reactions and enabling controlled oligomerization [18]. This approach allows for the controlled formation of complex catechin oligomers with defined regiochemistry and stereochemistry [18].

The development of protective group strategies for catechin synthesis has enabled the preparation of diverse catechin derivatives that are not readily available from natural sources [14]. The availability of synthetic catechin derivatives has facilitated detailed structure-activity relationship studies, contributing to the understanding of the biological properties of these important compounds [14].

| Protecting Group | Deprotection Conditions | Selectivity | Stability | Reference |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonate | Mild basic conditions | High | Excellent | [14] [15] |

| Dichlorodiphenylmethane | Acidic conditions | Catechol-selective | Good | [16] |

| Di-tert-butyldichlorosilane | Fluoride-mediated | Catechol-selective | Excellent | [16] |

| Bromo-capping | Palladium-catalyzed | C8-selective | Good | [18] |

| Synthetic Method | Yield (%) | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Regioselective methylation | 99 | 4'-O-selective | K₂CO₃/CH₃I, 72h | [17] |

| Asymmetric hydrogenation | 90+ | Enantioselective | Rh/chiral ligand | [12] |

| Enzymatic esterification | 60.36 | Regioselective | Lipase, 60°C | [19] |

| Oligomeric coupling | Variable | Controlled | Orthogonal activation | [18] |

Chromatographic Profiling Methods

Chromatographic techniques represent the cornerstone of (+)-catechin hydrate analysis, providing both qualitative identification and quantitative determination capabilities. These methods have evolved significantly to accommodate the complex analytical requirements of this flavonoid compound.

High Performance Liquid Chromatography-Ultraviolet/Photodiode Array Quantitative Analysis Protocols

High Performance Liquid Chromatography coupled with Ultraviolet and Photodiode Array detection (HPLC-UV/PDA) constitutes the most widely employed analytical methodology for (+)-catechin hydrate quantification. The technique leverages the compound's intrinsic ultraviolet absorption properties to achieve sensitive and selective detection [1] [2] [3].

Optimal Chromatographic Conditions

The establishment of optimal chromatographic conditions requires careful consideration of column selection, mobile phase composition, and detection parameters. Luna C18 columns (250 × 4.6 mm, 5 μm particle size) operated at 20°C have demonstrated superior performance for (+)-catechin hydrate separation [1]. The reduced temperature is critical for maintaining reproducible peak resolution, as elevated temperatures result in compromised chromatographic performance.

Detection Wavelength Optimization

Ultraviolet detection wavelength selection represents a critical parameter for maximizing analytical sensitivity. The absorption maximum for (+)-catechin hydrate occurs at 265 nanometers, where quantitative analyses demonstrate optimal detector response [1]. Alternative detection wavelengths including 275 nanometers and 279 nanometers have been successfully employed, with 275 nanometers providing the best signal-to-noise ratio for trace-level determinations [3] [4].

Method Validation Parameters

Comprehensive method validation encompasses linearity assessment, precision evaluation, accuracy determination, and limit studies. Linear relationships between concentration and peak area are established over concentration ranges spanning three orders of magnitude, with correlation coefficients consistently exceeding 0.99 [3]. Limits of detection range from 0.11 to 9.0 milligrams per liter, while limits of quantification extend from 0.34 to 28.0 milligrams per liter, depending on specific analytical conditions [3].

Recovery and Precision Studies

Recovery studies conducted using standard addition methodologies demonstrate excellent accuracy, with recovery percentages ranging from 97.12% to 100.04% [4]. Intraday and interday precision assessments yield relative standard deviation values below 2%, confirming the method's reproducibility and reliability for routine analytical applications [4].

Ultra High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry for Picogram-Level Detection

Ultra High Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) represents the most sensitive analytical approach for (+)-catechin hydrate detection, achieving picogram-level sensitivity with unprecedented selectivity [5] [6].

Instrumental Configuration

UHPLC-ESI-MS/MS analysis employs state-of-the-art instrumentation including LCMS-8050 triple quadrupole mass spectrometers equipped with electrospray ionization sources [5] [6]. Pinnacle DB C18 columns (1.9 μm particle size; 50.0 × 30.0 mm dimensions) provide optimal separation efficiency within minimal analysis times.

Mass Spectrometric Parameters

Negative ion mode electrospray ionization demonstrates superior performance for (+)-catechin hydrate analysis [5] [6]. The molecular ion appears at m/z 289.21, corresponding to the deprotonated molecular ion [M-H]⁻. Product ion transitions utilize m/z 289.21/109.21 and m/z 289.20/245.20 for quantification purposes, with collision energies optimized at 25.0 and 17.0 electron volts respectively [5] [6].

Mobile Phase Optimization

Mobile phase composition significantly influences chromatographic performance and mass spectrometric sensitivity. Binary solvent systems comprising acetonitrile and water (91:09 volume ratio) or methanol and formic acid (0.01%) mixtures (54:36 volume ratio) provide optimal separation and ionization efficiency [5] [6]. Flow rates are maintained at 0.400 milliliters per minute or 0.250 milliliters per minute, with total analysis times of 1.5 to 2.0 minutes.

Bioanalytical Method Development

Bioanalytical method development follows United States Food and Drug Administration guidelines for validation of analytical procedures [6]. Eight calibration levels establish linearity over the analytical range, with 1/x² weighted linear regression employed for peak area ratio calculations. Signal-to-noise ratios of 10:1 determine lower limits of quantification, while 3:1 ratios establish detection limits.

Matrix Applications

UHPLC-ESI-MS/MS methodology demonstrates versatility across multiple biological matrices including plasma, lung tissue, and brain homogenates [6]. Matrix effects are comprehensively evaluated through pre-spiked and post-extraction spiked sample analyses, ensuring accurate quantification in complex biological systems.

Spectroscopic Identification

Spectroscopic techniques provide complementary structural information essential for complete characterization of (+)-catechin hydrate. Nuclear Magnetic Resonance spectroscopy and Fourier Transform Infrared spectroscopy offer unique insights into molecular structure, conformation, and intermolecular interactions.

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C, 2D-COSY)

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural characterization capabilities for (+)-catechin hydrate, enabling complete assignment of all proton and carbon resonances while elucidating molecular conformation and dynamics [7] [8] [9].

¹H Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance analysis conducted at 600 megahertz field strength in deuterated methanol solvent provides complete spectral assignments for all hydrogen atoms within the (+)-catechin hydrate structure [8] [10]. Sample concentrations of 45.0 millimolar at 25°C and pH 7.00 yield excellent spectral quality with clearly resolved multipicity patterns.

Deuterium Exchange Studies

Hydrogen-deuterium exchange kinetics monitored by ¹H Nuclear Magnetic Resonance spectroscopy reveal important mechanistic information regarding (+)-catechin hydrate self-association behavior [7]. Exchange occurs at C6 and C8 positions following pseudo-first-order kinetics with slight preference for deuterium incorporation at C6 over C8 at 298 Kelvin and pD 6.0.

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 Nuclear Magnetic Resonance analysis provides definitive structural confirmation through complete carbon skeleton mapping [8] [9]. Solid-state ¹³C Cross Polarization Magic Angle Spinning techniques enable characterization of different crystalline forms and polymorphs, distinguishing between various hydration states and crystal structures [11] [12].

Two-Dimensional Correlation Spectroscopy

Two-dimensional correlation spectroscopy experiments including ¹H-¹H Correlation Spectroscopy, ¹H-¹³C Heteronuclear Single Quantum Coherence, and ¹H-¹³C Heteronuclear Correlation provide comprehensive connectivity mapping [8] [11]. These techniques establish unambiguous structural assignments and confirm molecular conformation in solution and solid states.

Solid-State Nuclear Magnetic Resonance Applications

Solid-state Nuclear Magnetic Resonance spectroscopy enables characterization of crystalline (+)-catechin hydrate forms including the 4.5-hydrate structure [9]. Combined synchrotron X-ray diffraction and solid-state Nuclear Magnetic Resonance data provide complete crystal structure determination, including hydrogen atom positions and water molecule orientations within the crystal lattice.

Fourier Transform Infrared Functional Group Confirmation

Fourier Transform Infrared spectroscopy provides rapid and definitive functional group identification for (+)-catechin hydrate, confirming the presence of characteristic vibrational modes associated with phenolic hydroxyl groups, aromatic systems, and hydrogen bonding interactions [13] [14] [15].

Attenuated Total Reflectance Methodology

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy employs diamond crystal accessories to obtain high-quality spectra without sample preparation requirements [14] [16]. Spectral acquisition covers the 4000 to 400 wavenumber range with 4 wavenumber resolution, providing comprehensive functional group characterization.

Phenolic Hydroxyl Group Identification

The characteristic phenolic hydroxyl stretching vibration appears as a broad absorption band centered at 3300 wavenumbers, indicating extensive hydrogen bonding within the crystalline structure [13] [14]. This absorption confirms the presence of multiple hydroxyl groups and their participation in intermolecular hydrogen bonding networks.

Structural Vibrations

Carbon-oxygen stretching vibrations appear at 1075 and 1066 wavenumbers, providing confirmation of the flavonoid skeleton structure [13]. Additional absorptions in the 1500 to 1600 wavenumber region correspond to aromatic carbon-carbon stretching modes, confirming the presence of the benzopyran ring system.

Cocrystal Formation Studies

Fourier Transform Infrared spectroscopy demonstrates particular utility in confirming cocrystal formation between (+)-catechin hydrate and other compounds [13]. New hydrogen bonding interactions manifest as shifted hydroxyl stretching frequencies and modified carbonyl absorptions, providing direct evidence for intermolecular complex formation.

Tea Quality Assessment Applications

Specific absorption bands near 1340 wavenumbers serve as indicators of catechin content in tea samples, enabling rapid quality assessment and authentication [14]. This application demonstrates the technique's utility for industrial quality control and product standardization.

Water Content Analysis

Water bending vibrations at 1640 wavenumbers provide quantitative information regarding hydration state [14] [17]. Combined with hydroxyl stretching analysis, these data enable determination of water stoichiometry in various hydrated forms of (+)-catechin hydrate.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Pictograms

Irritant

Wikipedia

Dates

2: Belwal T, Giri L, Bhatt ID, Rawal RS, Pande V. An improved method for extraction of nutraceutically important polyphenolics from Berberis jaeschkeana C.K. Schneid. fruits. Food Chem. 2017 Sep 1;230:657-666. doi: 10.1016/j.foodchem.2017.03.086. Epub 2017 Mar 16. PubMed PMID: 28407963.

3: Chaphalkar R, Apte KG, Talekar Y, Ojha SK, Nandave M. Antioxidants of Phyllanthus emblica L. Bark Extract Provide Hepatoprotection against Ethanol-Induced Hepatic Damage: A Comparison with Silymarin. Oxid Med Cell Longev. 2017;2017:3876040. doi: 10.1155/2017/3876040. Epub 2017 Jan 12. PubMed PMID: 28168009; PubMed Central PMCID: PMC5267079.

4: Ohba M, Oka T, Ando T, Arahata S, Ikegaya A, Takagi H, Ogo N, Zhu C, Owada K, Kawamori F, Wang Q, Saif LJ, Asai A. Antiviral effect of theaflavins against caliciviruses. J Antibiot (Tokyo). 2017 Apr;70(4):443-447. doi: 10.1038/ja.2016.128. Epub 2016 Oct 19. PubMed PMID: 27756911.

5: Sahan Y, Gurbuz O, Guldas M, Degirmencioglu N, Begenirbas A. Phenolics, antioxidant capacity and bioaccessibility of chicory varieties (Cichorium spp.) grown in Turkey. Food Chem. 2017 Feb 15;217:483-489. doi: 10.1016/j.foodchem.2016.08.108. Epub 2016 Aug 31. PubMed PMID: 27664662.

6: Oliveira KG, Queiroz VA, Carlos Lde A, Cardoso Lde M, Pinheiro-Sant'Ana HM, Anunciação PC, Menezes CB, Silva EC, Barros F. Effect of the storage time and temperature on phenolic compounds of sorghum grain and flour. Food Chem. 2017 Feb 1;216:390-8. doi: 10.1016/j.foodchem.2016.08.047. Epub 2016 Aug 17. PubMed PMID: 27596435.

7: Visvanathan R, Jayathilake C, Liyanage R. A simple microplate-based method for the determination of α-amylase activity using the glucose assay kit (GOD method). Food Chem. 2016 Nov 15;211:853-9. doi: 10.1016/j.foodchem.2016.05.090. Epub 2016 May 20. PubMed PMID: 27283705.

8: Ceylan O, Sahin MD, Akdamar G. Antioxidant and Anti-quorum Sensing Potential of Acer monspessulanum subsp. monspessulanum Extracts. Planta Med. 2016 Oct;82(15):1335-1340. Epub 2016 Apr 26. PubMed PMID: 27116707.

9: Hossain H, Rahman SE, Akbar PN, Khan TA, Rahman MM, Jahan IA. HPLC profiling, antioxidant and in vivo anti-inflammatory activity of the ethanol extract of Syzygium jambos available in Bangladesh. BMC Res Notes. 2016 Mar 28;9:191. doi: 10.1186/s13104-016-2000-z. PubMed PMID: 27021114; PubMed Central PMCID: PMC4810503.

10: Shahid A, Ali R, Ali N, Hasan SK, Bernwal P, Afzal SM, Vafa A, Sultana S. Modulatory effects of catechin hydrate against genotoxicity, oxidative stress, inflammation and apoptosis induced by benzo(a)pyrene in mice. Food Chem Toxicol. 2016 Jun;92:64-74. doi: 10.1016/j.fct.2016.03.021. Epub 2016 Mar 26. PubMed PMID: 27020533.

11: Decean H, Fischer-Fodor E, Tatomir C, Perde-Schrepler M, Somfelean L, Burz C, Hodor T, Orasan R, Virag P. Vitis vinifera seeds extract for the modulation of cytosolic factors BAX-α and NF-kB involved in UVB-induced oxidative stress and apoptosis of human skin cells. Clujul Med. 2016;89(1):72-81. doi: 10.15386/cjmed-508. Epub 2016 Jan 15. PubMed PMID: 27004028; PubMed Central PMCID: PMC4777472.

12: Miklasińska M, Kępa M, Wojtyczka RD, Idzik D, Dziedzic A, Wąsik TJ. Catechin Hydrate Augments the Antibacterial Action of Selected Antibiotics against Staphylococcus aureus Clinical Strains. Molecules. 2016 Feb 20;21(2):244. doi: 10.3390/molecules21020244. PubMed PMID: 26907238.

13: Razack S, Kumar KH, Nallamuthu I, Naika M, Khanum F. Antioxidant, Biomolecule Oxidation Protective Activities of Nardostachys jatamansi DC and Its Phytochemical Analysis by RP-HPLC and GC-MS. Antioxidants (Basel). 2015 Mar 12;4(1):185-203. doi: 10.3390/antiox4010185. PubMed PMID: 26785345; PubMed Central PMCID: PMC4665568.

14: Zhang L, Yang M, Gao J, Jin S, Wu Z, Wu L, Zhang X. Seasonal variation and gender pattern of phenolic and flavonoid contents in Pistacia chinensis Bunge inflorescences and leaves. J Plant Physiol. 2016 Feb 1;191:36-44. doi: 10.1016/j.jplph.2015.11.014. Epub 2015 Dec 10. PubMed PMID: 26717010.

15: Samanta A, Chanda S, Bandyopadhyay B, Das N. Establishment of drug delivery system nanocapsulated with an antioxidant (+)-catechin hydrate and sodium meta borate chelator against sodium fluoride induced oxidative stress in rats. J Trace Elem Med Biol. 2016 Jan;33:54-67. doi: 10.1016/j.jtemb.2015.09.003. Epub 2015 Sep 30. PubMed PMID: 26653744.

16: Li M, Hu G, Chen Y. Evaluation of the antioxidant capacity of natural polyphenolic compounds using a macrocyclic Ni-(II) complex-catalysed Briggs-Rauscher reaction. Food Chem. 2016 Apr 15;197(Pt A):987-91. doi: 10.1016/j.foodchem.2015.11.004. Epub 2015 Nov 14. PubMed PMID: 26617044.

17: Lee KJ, Oh YC, Cho WK, Ma JY. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evid Based Complement Alternat Med. 2015;2015:165457. doi: 10.1155/2015/165457. Epub 2015 Oct 4. PubMed PMID: 26504472; PubMed Central PMCID: PMC4609401.

18: Duangyod T, Palanuvej C, Ruangrungsi N. Pharmacognostic evaluation with reference to catechin content and antioxidant activities of pale catechu in Thailand. J Adv Pharm Technol Res. 2015 Jul-Sep;6(3):97-102. doi: 10.4103/2231-4040.161505. PubMed PMID: 26317072; PubMed Central PMCID: PMC4542405.

19: Shirai A, Onitsuka M, Maseda H, Omasa T. Effect of polyphenols on reactive oxygen species production and cell growth of human dermal fibroblasts after irradiation with ultraviolet-A light. Biocontrol Sci. 2015;20(1):27-33. doi: 10.4265/bio.20.27. PubMed PMID: 25817810.

20: Doshi P, Adsule P, Banerjee K, Oulkar D. Phenolic compounds, antioxidant activity and insulinotropic effect of extracts prepared from grape (Vitis vinifera L) byproducts. J Food Sci Technol. 2015 Jan;52(1):181-90. doi: 10.1007/s13197-013-0991-1. Epub 2013 Apr 27. PubMed PMID: 25593367; PubMed Central PMCID: PMC4288794.